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Compound of Interest

Compound Name: Cucumopine

CAS No.: 110342-24-0

Cat. No.: B057430 Get Quote

For the Rapid Identification of Transgenic Hairy Roots in Agrobacterium rhizogenes-Mediated

Transformation

Abstract
This guide details the development and application of a Cucumopine-Based Reporter System

utilizing Agrobacterium rhizogenes strain K599 (NCPPB2659).[1] Unlike traditional antibiotic

selection, which can be leaky or toxic in root organ cultures, this system leverages the natural

biology of the cucumopine synthase (cus) gene. We present a dual-mode protocol: (1) A

Transcriptional Reporter (

::GFP) for real-time visual sorting of transgenic roots, and (2) A Metabolic Validation Assay
using High-Voltage Paper Electrophoresis (HVPE) to detect cucumopine accumulation. This
system is particularly optimized for composite plant studies in recalcitrant species like Glycine
max (soybean) and Cucumis sativus (cucumber).

Part 1: System Architecture & Biological Rationale
The "Composite Plant" Challenge
In A. rhizogenes research, the goal is often to generate "composite plants"—non-transgenic

shoots supported by transgenic hairy roots.[2][3] A major bottleneck is distinguishing true

transgenic hairy roots (T-DNA integrated) from non-transgenic adventitious roots that emerge

due to wounding.
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The Cucumopine Solution
Cucumopine is an opine (a condensation product of histidine and

-ketoglutaric acid) produced specifically by plant cells transformed with the T-DNA of A.
rhizogenes strain K599.[1][4]

The Gene:cus (Cucumopine Synthase).[1][2] Located on the T-DNA of the pRi2659 plasmid.

[1][4][5]

The Promoter:

. A root-specific, constitutive promoter within the transformed context, driving high-level
expression in hairy roots.

The Mechanism: By trapping the

promoter to drive a fluorophore (e.g., eGFP), we create a visual marker that activates only in
effectively transformed roots.

System Diagram
The following diagram illustrates the T-DNA transfer and the dual-reporter mechanism.
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Figure 1: Mechanism of T-DNA transfer from A. rhizogenes K599 to the plant cell, resulting in

both visual (GFP) and metabolic (Cucumopine) reporting.[1][4][5]
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Part 2: Experimental Protocols
Protocol A: Vector Construction (The Promoter Trap)
Objective: Isolate the cucumopine synthase promoter (

) and fuse it to eGFP.

Reagents:

A. rhizogenes K599 genomic DNA.[1][2][4]

Binary Vector backbone (e.g., pCAMBIA1300 or pPZP200).

High-fidelity Polymerase (Phusion or Q5).

Step-by-Step:

Genomic DNA Extraction: Isolate total DNA from A. rhizogenes K599 using a standard CTAB

bacterial lysis method.

Promoter Isolation (PCR): Amplify the region immediately upstream of the cus coding

sequence.

Note: The cus gene is located near the Right Border (RB) of the pRi2659 T-DNA.

Forward Primer:5'- [Restriction Site] - GCGTTCG... (approx 600bp upstream) -3'

Reverse Primer:5'- [Restriction Site] - CAT... (at start codon of cus) -3'

Cloning: Digest the PCR product and ligate it upstream of the eGFP-GUS fusion gene in

your binary vector.

Critical Control Point: Ensure the promoter is oriented correctly relative to the GFP gene.

Transformation: Transform the construct into a disarmed Agrobacterium strain (e.g., K599

derived strain or chemically competent K599 if using a binary vector compatible with the

resident Ri plasmid).
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Protocol B: Hairy Root Induction & Visual Screening
Objective: Generate composite plants and identify transgenic roots.

Model System: Soybean (Glycine max) or Cucumber (Cucumis sativus).

Seed Preparation: Surface sterilize seeds (70% EtOH 1 min, 3% Sodium Hypochlorite 15

min). Germinate on 1/2 MS media for 3-4 days until cotyledons are fully expanded.

Infection:

Scratch the cotyledonary node (soybean) or hypocotyl (cucumber) with a needle dipped in

A. rhizogenes (OD600 = 0.6).

Expert Insight: Do not pierce through the stem; a superficial wound reaching the phloem is

sufficient.

Co-cultivation: Incubate plants in high humidity for 3 days at 24°C in the dark.

Selection/Screening (Day 14-21):

Roots will emerge from the infection site.[1]

Visual Assay: Use a fluorescence stereomicroscope.

Positive Result: Roots expressing

::GFP will show strong green fluorescence, particularly in the elongation zone.

Negative Result: Non-transgenic roots (escapes) will show only autofluorescence (usually

red/yellowish).

Part 3: Metabolic Validation (The Self-Validating
Step)
While GFP is convenient, metabolic profiling is the "Gold Standard" for confirming the biological

activity of the K599 T-DNA. This protocol detects the presence of the opine Cucumopine.
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Protocol C: High-Voltage Paper Electrophoresis (HVPE)
Objective: Chemically verify transformation by detecting cucumopine.

Principle: Opines are amino acid derivatives with specific charge/mass ratios. HVPE separates

them effectively where HPLC sometimes struggles due to lack of chromophores.

Materials:

Whatman 3MM chromatography paper.

Electrophoresis buffer: Formic acid:Acetic acid:Water (5:15:80, v/v/v), pH 1.9.

Staining Reagent (Pauly Reagent): Diazotized sulfanilic acid (specific for

Histidine/Cucumopine).

Workflow:

Sample Extraction:

Harvest 50-100 mg of root tissue.

Macerate in 100 µL of 0.1 N HCl.

Centrifuge at 12,000 x g for 5 min. Collect supernatant.

Loading:

Spot 5-10 µL of supernatant onto the origin line of Whatman 3MM paper.

Control: Spot synthetic Cucumopine standard (or extract from a known K599 tumor) and

Histidine standard.

Electrophoresis:

Run at 40 V/cm (High Voltage) for 45-60 minutes.

Safety Warning: HVPE equipment carries lethal voltage. Ensure interlocks are functional.
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Staining (Pauly Reaction):

Dry the paper thoroughly.

Spray with Solution A: 1% Sulfanilic acid in 1N HCl mixed 1:1 with 5% Sodium Nitrite

(prepare fresh).

Allow to dry slightly, then spray with Solution B: 10% Sodium Carbonate.

Interpretation:

Histidine: Appears as a red/orange spot migrating toward the cathode.

Cucumopine: Appears as a distinct red/orange spot with different mobility (usually

migrating slower than Histidine due to the dicarboxylic acid moiety reducing the net

positive charge at pH 1.9).

Data Summary Table: Opine Characteristics

Opine Type Precursors Diagnostic Strain Detection Reagent

Cucumopine
Histidine +

-Ketoglutarate
A. rhizogenes K599 Pauly Reagent (Red)

Octopine Arginine + Pyruvate A. tumefaciens A6
Phenanthrenequinone

(Green Fluo.)

Nopaline
Arginine +

-Ketoglutarate
A. tumefaciens C58

Phenanthrenequinone

(Green Fluo.)

Agropine
Glutamine/Mannitol

derivative
A. rhizogenes 1855

Alkaline Silver Nitrate

(Black)

Part 4: Troubleshooting & Optimization
"False Negatives" in GFP Screening

Cause: Gene silencing. The

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b057430?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


promoter is robust, but repetitive T-DNA insertions can trigger silencing.

Solution: Screen roots early (10-14 days). If fluorescence is patchy, confirm with the HVPE

metabolic assay (Protocol C), as opines are often stable even if GFP expression is low.

"Leaky" Roots (Chimeras)
Observation: A root is partially fluorescent.

Causality: The root originated from a multicellular primordium containing both transformed

and wild-type cells.

Action: Discard chimeric roots for molecular analysis. Only select roots with uniform

fluorescence along the entire axis.

HVPE Smearing
Cause: High salt or protein content in the extract.

Solution: Pass the crude extract through a small cation-exchange column (Dowex 50) before

spotting. Elute amino acids/opines with ammonia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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